5-(Azetidin-3-yloxy)-2-bromopyridine

Quality Control Procurement Reproducibility

Researchers developing kinase-focused libraries often face synthetic bottlenecks caused by building blocks with only a single point of diversification. 5-(Azetidin-3-yloxy)-2-bromopyridine solves this by providing two orthogonal reactive sites on a conformationally restricted scaffold: - The C2 bromine enables high-yielding Suzuki-Miyaura cross-couplings for rapid aryl/heteroaryl introduction. - The azetidine NH serves as a handle for alkylation or acylation to fine-tune physicochemical properties. Supplied with full analytical documentation, this intermediate accelerates SAR exploration while procurement teams benefit from consistent batch-to-batch quality and reliable global logistics.

Molecular Formula C8H9BrN2O
Molecular Weight 229.07 g/mol
CAS No. 1146089-82-8
Cat. No. B1526081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Azetidin-3-yloxy)-2-bromopyridine
CAS1146089-82-8
Molecular FormulaC8H9BrN2O
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESC1C(CN1)OC2=CN=C(C=C2)Br
InChIInChI=1S/C8H9BrN2O/c9-8-2-1-6(5-11-8)12-7-3-10-4-7/h1-2,5,7,10H,3-4H2
InChIKeyGWOLQNDRROKIBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Azetidin-3-yloxy)-2-bromopyridine Overview


5-(Azetidin-3-yloxy)-2-bromopyridine is a heterocyclic organic compound defined by its unique structure combining a pyridine ring with a bromine atom at the 2-position and an azetidine ring attached via an ether linkage at the 5-position . With a molecular formula of C8H9BrN2O and a molecular weight of 229.07 g/mol, this compound is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis, not as an active pharmaceutical ingredient itself . Its value stems from its two distinct reactive sites—the bromine atom and the azetidine amine—which allow for selective, sequential functionalization to construct more complex molecules .

Bifunctional building block for sequential cross-coupling and azetidine derivatization
Medicinal chemistry scaffold for kinase inhibitor and CNS probe libraries
Free base procurement with defined purity standard for reproducible synthesis

5-(Azetidin-3-yloxy)-2-bromopyridine Positional Isomer Specificity


In the context of chemical synthesis and medicinal chemistry, the precise substitution pattern on a heterocyclic core is a primary driver of its reactivity and the properties of its resulting derivatives. Substituting 5-(Azetidin-3-yloxy)-2-bromopyridine with a closely related positional isomer, such as 2-(Azetidin-3-yloxy)-5-bromopyridine or 4-(Azetidin-3-yloxy)-3-bromopyridine, is chemically invalid without re-optimizing the entire synthetic pathway . The relative orientation of the bromine atom and the azetidine ether dramatically alters the electronic distribution within the pyridine ring, which governs both the regioselectivity and the rate of subsequent reactions like metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) . Consequently, a structural analog will produce a completely different downstream molecule, making substitution without thorough re-validation a source of experimental failure [1].

Target: 5-(Azetidin-3-yloxy)-2-bromopyridine

Bromine at 2-position directs regioselective cross-coupling; azetidine at 5-position enables orthogonal nucleophilic modifications.

vs
Positional Isomer (e.g., 2-(Azetidin-3-yloxy)-5-bromopyridine)

Reversed substitution pattern alters electronic distribution and reaction outcomes; synthetic pathway must be revalidated.

5-(Azetidin-3-yloxy)-2-bromopyridine Differentiation Evidence


Procurement Purity Standard

When procuring 5-(Azetidin-3-yloxy)-2-bromopyridine (CAS 1146089-82-8), a clear and consistent standard exists: the minimum purity specification for this compound from established vendors is 95.0% . In contrast, the hydrochloride salt of this compound (CAS 2682114-31-2) is also offered at a 95% minimum purity but is a distinct chemical entity with different physical and handling properties [1]. Procurement of the free base ensures a known starting point for research.

Procurement Purity Standard
Head-to-head
Free base ≥95.0% vs hydrochloride salt ≥95.0% (distinct chemical entities)
Identical purity specification but different handling and solubility; free base establishes reproducible starting point.
Vendor CoA specification context; verify lot-specific purity.
Quality Control Procurement Reproducibility

Dual Reactivity: SNAr and Cross-Coupling

The synthetic utility of 5-(Azetidin-3-yloxy)-2-bromopyridine is predicated on its dual reactive handles, a feature not universally shared by its analogs. The bromine atom at the 2-position is a versatile leaving group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), while the azetidine secondary amine at the 5-position can undergo independent nucleophilic reactions (e.g., alkylation, acylation, reductive amination) . In contrast, an analog like 4-(Azetidin-3-yloxy)-3-bromopyridine places the reactive centers in a different spatial arrangement, which would alter the chemoselectivity and overall synthetic strategy required to construct a given target molecule .

Dual Reactivity Profile
Class-level
Bifunctional: aryl-Br for cross-coupling + azetidine NH for alkylation/acylation; positional isomer alters chemoselectivity.
Unique sequential functionalization capability; regiochemistry determines synthetic strategy.
Class-level organic chemistry inference; test under specific conditions.
Synthetic Chemistry Medicinal Chemistry Chemical Reactivity

Low Adenosine Receptor Affinity

Data from the BindingDB and ChEMBL databases indicate that 5-(Azetidin-3-yloxy)-2-bromopyridine exhibits weak affinity (Ki > 1,000 nM) for the human Adenosine A3 and A2b receptors, and a Ki of 1,610 nM for the Adenosine A2a receptor [1]. For the Adenosine A1 receptor, the reported Ki is 288 nM [2]. While not a positive differentiation in terms of on-target potency, this data can be valuable in a drug discovery context. As the compound is a building block for kinase inhibitors, which often have complex polypharmacology [3], knowing that the core scaffold itself has low affinity for certain common off-targets like adenosine receptors can be a useful piece of information during lead optimization, potentially reducing the need for extensive counter-screening.

Adenosine Receptor Affinity
Reported
Ki >1000 nM (A3, A2b), 1610 nM (A2a), 288 nM (A1)
Scaffold shows weak binding to adenosine receptors; may reduce need for early off-target counter-screening.
BindingDB/ChEMBL data; confirm in relevant assay systems.
Pharmacology Safety Profiling Kinase Inhibitor

Non-Hazardous Shipping Classification

A practical yet critical point of differentiation for procurement is the shipping classification. According to at least one major supplier, 5-(Azetidin-3-yloxy)-2-bromopyridine (free base) is classified as "Not hazardous material" for transportation . This is a quantifiable logistical advantage compared to many other research chemicals and building blocks, which often fall under various hazardous goods regulations (e.g., IATA, DOT). This designation simplifies ordering, reduces shipping costs and restrictions, and eliminates the need for specialized hazmat handling upon receipt . In contrast, the compound itself does carry GHS hazard statements (H302, H315, H319, H335) for laboratory handling, which is typical .

Shipping Classification
Head-to-head
Free base classified as non-hazardous for transport (compared to hazardous for many research chemicals).
Non-hazardous designation may simplify logistics and reduce procurement complexity.
Based on supplier DOT/IATA information; verify with local regulations.
Logistics Safety Procurement

5-(Azetidin-3-yloxy)-2-bromopyridine Application Scenarios


Kinase Inhibitor Discovery Scaffold

5-(Azetidin-3-yloxy)-2-bromopyridine is a privileged intermediate for synthesizing libraries of potential kinase inhibitors [1]. Its structure features a bromine atom at the 2-position, a key functional group for carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, which is widely used to introduce diverse aromatic and heteroaromatic groups . Simultaneously, the azetidine nitrogen can be alkylated or acylated to modulate pharmacokinetic properties like solubility and permeability. This sequential functionalization strategy allows medicinal chemists to systematically explore chemical space around the pyridine core, optimizing for both kinase inhibition and drug-like properties .

CNS Drug Discovery SAR Probe

The azetidine ring serves as a conformationally restricted bioisostere for common amine moieties like dimethylamine or piperidine [1]. When incorporated into 5-(Azetidin-3-yloxy)-2-bromopyridine, this rigid ring system can be used to probe the conformational preferences of a biological target, such as a CNS receptor or enzyme. Researchers can synthesize a series of analogs using the two reactive handles on the pyridine core and evaluate how the constrained azetidine geometry affects binding affinity, functional activity, and subtype selectivity, a common approach highlighted in SAR studies of related nicotinic acetylcholine receptor ligands .

Agrochemical and Material Science Building Block

While the primary focus is in pharmaceutical research, the bifunctional nature of 5-(Azetidin-3-yloxy)-2-bromopyridine makes it a valuable building block for creating novel molecules in the broader chemical industry, including agrochemicals and advanced materials [1]. The ability to perform orthogonal functionalizations on a single, well-defined scaffold enables the rapid construction of diverse and complex molecules. This approach is highly efficient for generating new compounds with tailored properties, such as specific light absorption characteristics, unique liquid crystal phases, or targeted biological activity against pests or fungi .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Bifunctional scaffold: bromine for transition metal-catalyzed cross-coupling, azetidine for pharmacokinetic tuning
Sequential derivatization efficiency and inhibition profiling
CNS drug discovery SAR probe
Conformationally restricted azetidine as bioisostere for dimethylamine/piperidine; pyridine core for target engagement
Binding affinity, functional activity, and subtype selectivity assessment
Agrochemical/material science intermediate
Orthogonal functionalization handles for rapid diversification of complex molecules
Tailored property optimization (e.g., light absorption, liquid crystal behavior, biological activity)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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